molecular formula C6H2Cl2FI B13457908 1,5-Dichloro-2-fluoro-4-iodobenzene

1,5-Dichloro-2-fluoro-4-iodobenzene

Katalognummer: B13457908
Molekulargewicht: 290.89 g/mol
InChI-Schlüssel: UPQOGAWMZYUKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dichloro-2-fluoro-4-iodobenzene is an aromatic compound with the molecular formula C6H2Cl2FI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-4-iodobenzene can be synthesized through several methods, including halogen exchange reactions and electrophilic aromatic substitution. One common method involves the iodination of 1,5-dichloro-2-fluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while cross-coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-2-fluoro-4-iodobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,5-Dichloro-2-fluoro-4-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-4-fluoro-2-iodobenzene
  • 2-Chloro-4-fluoro-1-iodobenzene
  • 4-Fluoroiodobenzene

Uniqueness

1,5-Dichloro-2-fluoro-4-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C6H2Cl2FI

Molekulargewicht

290.89 g/mol

IUPAC-Name

1,5-dichloro-2-fluoro-4-iodobenzene

InChI

InChI=1S/C6H2Cl2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H

InChI-Schlüssel

UPQOGAWMZYUKAN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.